PyBroP
Overview
Description
Synthesis Analysis
PyBroP is utilized in several synthetic methodologies, including palladium-catalyzed coupling reactions and the activation of carboxylic acids for subsequent nucleophilic addition. For instance, PyBroP is used in the PdCl₂(dppf)-catalyzed synthesis of 2-arylated pyridine derivatives through in situ coupling of 2-OH pyridines and boronic acids, demonstrating its role in facilitating aryl-aryl bond formation (Li et al., 2011). Additionally, it has been employed in the direct alkynylation of tautomerizable heterocycles, showcasing its versatility in promoting C-OH bond activation and subsequent cross-coupling reactions (Shi & Aldrich, 2010).
Molecular Structure Analysis
The molecular structure of PyBroP, characterized by its phosphonium center and hexafluorophosphate counterion, plays a crucial role in its reactivity and effectiveness as a coupling agent. Its structure allows for the stable existence of the reagent under various conditions, making it a reliable choice for facilitating nucleophilic additions.
Chemical Reactions and Properties
PyBroP is involved in a multitude of chemical reactions, including the nucleophilic addition of oxindoles with pyridine N-oxides to access 3-pyridyl-3,3-disubstituted oxindoles, highlighting its utility in constructing complex organic frameworks (Han et al., 2024). It also facilitates the formation of 2-pyridyl oxime ethers, indicating its broad applicability in organic synthesis (Yuan et al., 2021).
Scientific Research Applications
1. Transition Metal-Catalyzed Cross-Coupling Mediated by PyBroP
- Summary of Application: PyBroP is used in transition metal-catalyzed cross-coupling reactions. Phenol and enol derivatives activated by phosphorus groups are important electrophiles in these reactions .
- Methods of Application: The process starts by activating C–OH of tautomerizable heterocycle and phenol with a phosphonium reagent, and proceeds with functionalization with a nucleophile through S N Ar displacement .
- Results or Outcomes: The use of PyBroP in these reactions has led to the creation of new bonds, such as C–C, C–N, C–O, and C–S, from a common substrate .
2. Coupling of N-Methylated Amino Acids
- Summary of Application: PyBroP is used for the coupling of N-methyl amino acids, providing a method for effective coupling with low enantiomerization .
3. Synthesis of Primary Amides
4. Suzuki–Miyaura Cross-Coupling
- Summary of Application: PyBroP is used in Suzuki–Miyaura cross-coupling reactions to synthesize biaryls and heterobiaryls .
5. Direct Arylation
6. Pyrrolidide Formation
7. Pd/Cu-Catalyzed Phosphonium Coupling
- Summary of Application: PyBroP is used in Pd/Cu-catalyzed phosphonium coupling of tautomerizable heterocycles with various unfunctionalized heteroarenes .
8. Coupling of γ-Aminoisobutyric Acid (Aib)
Safety And Hazards
Future Directions
Transition metal-catalyzed cross-coupling reactions mediated by PyBroP have emerged as a new, mild, efficient, chemoselective, and versatile method for direct C–C, C–N, C–O, C–S, and C–P bond formations of tautomerizable heterocycles and phenols . The significant progress in this area suggests that PyBroP will continue to be a valuable tool in organic synthesis .
properties
IUPAC Name |
bromo(tripyrrolidin-1-yl)phosphanium;hexafluorophosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24BrN3P.F6P/c13-17(14-7-1-2-8-14,15-9-3-4-10-15)16-11-5-6-12-16;1-7(2,3,4,5)6/h1-12H2;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKRMWNZYOIJCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)Br.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24BrF6N3P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369781 | |
Record name | PyBroP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PyBroP | |
CAS RN |
132705-51-2 | |
Record name | PyBroP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromo-tris-pyrrolidino-phosphonium hexafluorophosphat | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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